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This technical guide provides a comprehensive analysis of the spectroscopic data for 2-lsopropyl-1H-indole (CAS
No. 17790-93-1).[1][2] As a crucial scaffold in medicinal chemistry and organic synthesis, a thorough understanding of
its spectral characteristics is paramount for researchers, scientists, and drug development professionals. This
document synthesizes predicted spectroscopic data with field-proven insights into the structural elucidation of indole
derivatives. While experimental spectra for this specific molecule are not readily available in public databases, the
following analysis is based on established principles of spectroscopy and comparative data from analogous indole
compounds, ensuring a high degree of scientific validity.

Molecular Structure and Spectroscopic Overview

2-Isopropyl-1H-indole possesses a molecular formula of C11H13N and a molecular weight of 159.23 g/mol .[2] The
structure consists of a bicyclic indole core with an isopropyl substituent at the C2 position. This substitution pattern
significantly influences the molecule's electronic environment and, consequently, its spectroscopic signatures.

The primary analytical techniques discussed herein are Nuclear Magnetic Resonance (*H and 3C NMR) spectroscopy,
Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Each technique provides unique and complementary
information for the unambiguous identification and characterization of 2-Isopropyl-1H-indole.

Caption: Molecular structure of 2-Isopropyl-1H-indole with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The
predicted *H and 3C NMR data for 2-lIsopropyl-1H-indole are presented below, with chemical shifts referenced to
tetramethylsilane (TMS).

Experimental Protocol for NMR Data Acquisition

Sample Preparation:

o Dissolve approximately 5-10 mg of purified 2-Isopropyl-1H-indole in 0.6-0.7 mL of a deuterated solvent (e.g.,
CDCls or DMSO-de) in a 5 mm NMR tube.
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e Ensure the sample is fully dissolved to obtain high-resolution spectra.
Instrument Parameters:
» Spectrometer: A 400 MHz or higher field NMR spectrometer.
e 1H NMR:
o Pulse angle: 30-45°
o Acquisition time: 2-4 seconds
o Relaxation delay: 1-5 seconds
o Number of scans: 16-64
e 13C NMR:

o Pulse angle: 30-45°

o

Proton decoupling: Broadband decoupling (e.g., WALTZ-16)

o

Acquisition time: 1-2 seconds

o

Relaxation delay: 2-5 seconds

[¢]

Number of scans: 1024 or more to achieve adequate signal-to-noise ratio.

Predicted *H NMR Spectrum

The *H NMR spectrum of 2-Isopropyl-1H-indole is expected to show distinct signals for the indole ring protons, the
N-H proton, and the isopropyl group protons.
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Proton Assignment

Predicted Chemical
Shift (8, ppm)

Multiplicity

Coupling Constant
(J, Hz)

Justification

H1 (N-H)

~8.0

Broad Singlet

The N-H proton of
indoles is typically
deshielded and
appears as a broad
singlet.

H7

~7.6

Doublet

Aromatic proton ortho
to the nitrogen,
deshielded.

H4

~75

Doublet

Aromatic proton in the
benzene ring.

H5, H6

~7.1-72

Multiplet

Overlapping signals
for the central

aromatic protons.

H3

~6.3

Singlet

The C3 proton in 2-
substituted indoles is
shielded and appears

as a singlet.

H8 (CH of isopropyl)

~31

Septet

Methine proton of the
isopropy! group, split
by the six methyl
protons.

H9, H10 (CHs of
isopropyl)

~1.4

Doublet

~7.0

The two equivalent
methyl groups of the
isopropyl substituent,
split by the methine

proton.

Predicted **C NMR Spectrum

The 13C NMR spectrum will provide information about the carbon skeleton of the molecule.
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Carbon Assignment Predicted Chemical Shift (8, ppm) Justification
The C2 carbon bearing the isopropyl
Cc2 ~ 145 o 9 ) propy
group is significantly deshielded.
Quaternary carbon at the fusion of the
C7a ~ 136 )
two rings.
Quaternary carbon at the fusion of the
C3a ~128 _
two rings.
C5 ~121 Aromatic CH carbon.
C6 ~120 Aromatic CH carbon.
Cc4 ~120 Aromatic CH carbon.
c7 ~111 Aromatic CH carbon.
The C3 carbon in 2-substituted indoles
C3 ~ 100 ) )
is shielded.
C8 (CH of isopropyl) ~ 28 Aliphatic methine carbon.
C9, C10 (CHs of isopropyl) ~23 Aliphatic methyl carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is
invaluable for confirming its identity.

Experimental Protocol for Mass Spectrometry

Instrumentation:
e Mass Spectrometer: A mass spectrometer equipped with an Electron lonization (El) source.
« |onization Energy: 70 eV.

 Inlet System: Gas chromatography (GC) or direct insertion probe.

Predicted Mass Spectrum and Fragmentation

The electron ionization mass spectrum of 2-Isopropyl-1H-indole is expected to show a prominent molecular ion peak
and characteristic fragment ions.
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Predicted Relative .
m/z lon ) Fragmentation Pathway
Intensity

159 [M]+ High Molecular ion

Loss of a methyl radical from
144 [M - CHs]*+ High the isopropyl group (benzylic

cleavage).

Loss of propene via a

117 [M - CsHe]* Moderate McLafferty-type
rearrangement.
116 [M - CsH7]* Moderate Loss of an isopropyl radical.

digraph "MS Fragmentation" {

graph [layout=dot, rankdir=LR];

node [shape=box, style=rounded, fontname="Helvetica", fontsize=10];
edge [fontname="Helvetica", fontsize=9];

M [label="2-Isopropyl-1H-indole\n[M]* ' \nm/z = 159", fillcolor="#F1F3F4", style=filled];
F1 [label="[M - CH3]1*\nm/z = 144", fillcolor="#F1F3F4", style=filled];
F2 [label="[M - CsHs]1*\nm/z = 116", fillcolor="#F1F3F4", style=filled];

M -> F1 [label="- <CHs"];
M -> F2 [label="- «CsH:"];
}

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

e 1. Buy 2-Isopropyl-1H-indole | 17790-93-1 [smolecule.com]
e 2. 2-Isopropyl-1H-indole | C11H13N | CID 87307 - PubChem [pubchem.nchbi.nim.nih.gov]

« To cite this document: BenchChem. [Spectroscopic Data of 2-Isopropyl-1H-indole: An In-depth Technical Guide].
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic
or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express
or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?
[Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of essential and ress Hastt

advanced chemicals, empowering scientists and researchers to drive Ontario, CA 91761, United States

progress in science and industry. Phone: (601) 213-4426

Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b102703?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b102703?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

